1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole
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Overview
Description
1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields. This compound is characterized by the presence of an oxirane (epoxide) ring and an imidazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole typically involves the reaction of 3-(oxiran-2-ylmethoxy)benzaldehyde with imidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amino alcohols, ethers, and thioethers.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of quorum sensing in bacteria, which is a mechanism used by bacteria to regulate gene expression and coordinate behavior.
Medicine: Research has indicated its potential as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant bacterial strains.
Industry: It is used in the production of epoxy resins and adhesives due to its reactive oxirane group.
Mechanism of Action
The mechanism of action of 1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound interferes with the quorum sensing system of bacteria, thereby reducing their virulence and ability to form biofilms . The oxirane ring can also react with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole can be compared with other similar compounds, such as:
2-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide: This compound also contains an oxirane ring and a phenyl group but differs in its amide functionality.
2,5-bis[(oxiran-2-ylmethoxy)methyl]furan: This compound has two oxirane rings and is used in the production of bio-based epoxy resins.
The uniqueness of this compound lies in its imidazole ring, which imparts distinct chemical and biological properties compared to other oxirane-containing compounds.
Properties
IUPAC Name |
1-[3-(oxiran-2-ylmethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-10(14-5-4-13-9-14)6-11(3-1)15-7-12-8-16-12/h1-6,9,12H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMMZKQYBGAIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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